エマメクチンベンゾエート

説明

エマメクチンベンゾエートは、アベルメクチンから半合成された誘導体です。広範囲にわたる殺虫および殺ダニ活性で知られています。 エマメクチンベンゾエートは、主に昆虫の神経系毒として使用され、γ-アミノ酪酸(GABA)受容体に結合します .

2. 製法

合成経路と反応条件: エマメクチンベンゾエートは、アベルメクチンを出発物質とする半合成プロセスによって合成されます。 このプロセスは、アベルメクチンを酸化してエマメクチンを生成し、続いて安息香酸とエステル化してエマメクチンベンゾエートを生成する反応を含みます .

工業生産方法: エマメクチンベンゾエートの工業生産では、アベルメクチンを生産するためにストレプトマイセス・アベルミチリスを大規模に発酵させます。 アベルメクチンは、酸化およびエステル化によって化学修飾され、エマメクチンベンゾエートが得られます .

反応の種類:

酸化: エマメクチンベンゾエートは酸化反応を受け、これはアベルメクチンからの合成に不可欠です.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では発生する可能性があります。

置換: 置換反応は、特に強力な求核剤の存在下で発生する可能性があります。

一般的な試薬と条件:

酸化剤: アベルメクチンをエマメクチンに変換する最初のステップで使用されます。

主な生成物:

4. 科学研究への応用

エマメクチンベンゾエートは、科学研究において幅広い用途があります。

化学: エステル化および酸化反応を研究するためのモデル化合物として使用されます。

生物学: GABA受容体に対する作用のため、昆虫の神経系の研究に使用されます.

医学: 寄生虫感染症の治療における潜在的な使用について調査されています。

作用機序

エマメクチンベンゾエートは、昆虫のγ-アミノ酪酸(GABA)受容体に結合することで作用を発揮します。この結合は神経シグナルを遮断し、昆虫の麻痺と死につながります。 この化合物は、活性酸素種(ROS)を介したDNA損傷およびアポトーシスも誘発します .

類似化合物:

アベルメクチン: エマメクチンベンゾエートが誘導された母体化合物。

イベルメクチン: 殺虫作用が似ているアベルメクチンのもう1つの誘導体。

ミルベマイシン: 構造的に関連する化合物で、生物活性も似ています.

独自性: エマメクチンベンゾエートは、その高い効力と、幅広い種類の害虫に対する広範囲な活性のために独自性があります。 半合成であるため、化学的特性と有効性をより細かく制御できます .

科学的研究の応用

Emamectin Benzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and oxidation reactions.

Biology: Employed in studies of insect nervous systems due to its action on GABA receptors.

Medicine: Investigated for its potential use in treating parasitic infections.

Industry: Widely used in agriculture as an insecticide and acaricide to protect crops from pests.

生化学分析

Biochemical Properties

Emamectin benzoate acts on the neurotransmitter gamma-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . It also interacts with glutamate-gated chloride channels .

Cellular Effects

Emamectin benzoate has significant effects on various types of cells and cellular processes. It inhibits the transmission of cells to the synapses by binding or blocking γ-aminobutyric acid receptors (GABA), resulting in neuromuscular paralysis of the organism . It also affects gene expression, as seen in Thrips hawaiiensis adults exposed to sublethal concentrations of emamectin benzoate, which showed a significantly higher expression of the vitellogenin (Vg) and vitellogenin receptor (VgR) genes .

Molecular Mechanism

Emamectin benzoate exerts its effects at the molecular level primarily through its interaction with GABA receptors and glutamate-gated chloride channels . By binding to these receptors, it disrupts nerve signals within arthropods, leading to paralysis and eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, emamectin benzoate has been observed to have significant effects over time. For instance, exposure to low concentrations of emamectin benzoate may lead to a resurgence and secondary outbreak of Thrips hawaiiensis infestation .

Dosage Effects in Animal Models

The effects of emamectin benzoate vary with different dosages in animal models. For instance, in a study on zebrafish, emamectin benzoate significantly inhibited the hatching rate, spontaneous movement, body length, and swim bladder development of zebrafish embryos, as well as significantly increased the malformation rate of zebrafish larvae .

Metabolic Pathways

Emamectin benzoate is involved in several metabolic pathways. It primarily acts on the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . This action allows a large amount of chloride ions to enter the nerve cells, disrupting nerve conduction .

Transport and Distribution

Emamectin benzoate is excreted via bile (2–17%), and only a very small amount is excreted in urine (~1%); the major and remaining portion is excreted in the faeces through efflux transportation into the intestinal tract .

Subcellular Localization

The exact subcellular localization of emamectin benzoate is not clearly defined in the literature. Given its mechanism of action, it is likely that it localizes to neuronal synapses or neuromuscular synapses where it interacts with GABA receptors and glutamate-gated chloride channels .

準備方法

Synthetic Routes and Reaction Conditions: Emamectin Benzoate is synthesized through a semi-synthetic process starting from Avermectin. The process involves the selective oxidation of Avermectin to form Emamectin, followed by esterification with benzoic acid to produce Emamectin Benzoate .

Industrial Production Methods: Industrial production of Emamectin Benzoate involves large-scale fermentation of Streptomyces avermitilis to produce Avermectin. The Avermectin is then chemically modified through oxidation and esterification to yield Emamectin Benzoate .

Types of Reactions:

Oxidation: Emamectin Benzoate undergoes oxidation reactions, which are crucial in its synthesis from Avermectin.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial step to convert Avermectin to Emamectin.

Benzoic Acid: Used in the esterification step to form Emamectin Benzoate.

Major Products:

類似化合物との比較

Avermectin: The parent compound from which Emamectin Benzoate is derived.

Ivermectin: Another derivative of Avermectin with similar insecticidal properties.

Milbemycin: A structurally related compound with similar biological activity.

Uniqueness: Emamectin Benzoate is unique due to its high potency and broad-spectrum activity against a wide range of insect pests. Its semi-synthetic nature allows for greater control over its chemical properties and efficacy .

特性

CAS番号 |

155569-91-8 |

|---|---|

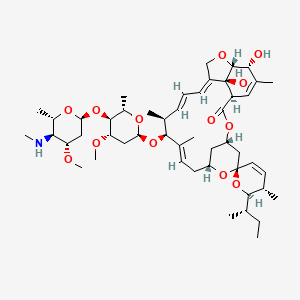

分子式 |

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC名 |

[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-methylazanium;benzoate |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 |

InChIキー |

GCKZANITAMOIAR-XWVCPFKXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

異性体SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)[NH2+]C)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)[O-] |

正規SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)[NH2+]C)OC)OC)C)C.C1=CC=C(C=C1)C(=O)[O-] |

外観 |

Solid powder |

Color/Form |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

melting_point |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

蒸気圧 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。